molecular formula C19H22N2O4 B5588269 2-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B5588269
M. Wt: 342.4 g/mol
InChI Key: OIBZDTLMOCQKQH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group, a morpholinyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Formation of 4-methoxyphenoxyacetic acid: This involves the reaction of 4-methoxyphenol with chloroacetic acid in the presence of a base like potassium carbonate.

    Synthesis of 2-(4-methoxyphenoxy)acetamide: This step includes the conversion of 4-methoxyphenoxyacetic acid to its corresponding amide using reagents like thionyl chloride followed by ammonia.

    Coupling with 4-(morpholin-4-yl)aniline: The final step involves the coupling of 2-(4-methoxyphenoxy)acetamide with 4-(morpholin-4-yl)aniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-1-morpholin-4-yl-ethanethione
  • 2-(dimethylamino)-2-[4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one

Uniqueness

2-(4-methoxyphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-6-8-18(9-7-17)25-14-19(22)20-15-2-4-16(5-3-15)21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBZDTLMOCQKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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